molecular formula C11H12INO B14859600 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]

6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]

Cat. No.: B14859600
M. Wt: 301.12 g/mol
InChI Key: GWEKJSBNZCXGOC-UHFFFAOYSA-N
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Description

6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] is a synthetic organic compound characterized by its unique spiro structure, which includes an isoquinoline moiety fused with an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by cyclization to form the spiro structure. The reaction conditions often require the use of specific reagents such as iodine and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, which can lead to the formation of more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Materials Science: Its spiro structure can be utilized in the design of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism by which 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] exerts its effects is largely dependent on its interaction with molecular targets. The iodine atom and spiro structure allow for specific binding to target molecules, which can modulate their activity. The pathways involved may include inhibition or activation of enzymes, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
  • 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
  • Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]

Uniqueness

Compared to similar compounds, 6-Iodo-3,4-dihydro-2H-spiro[isoquinoline-1,3’-oxetane] stands out due to its spiro structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets and can lead to the development of novel therapeutic agents or materials with specialized functions.

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

6-iodospiro[3,4-dihydro-2H-isoquinoline-1,3'-oxetane]

InChI

InChI=1S/C11H12INO/c12-9-1-2-10-8(5-9)3-4-13-11(10)6-14-7-11/h1-2,5,13H,3-4,6-7H2

InChI Key

GWEKJSBNZCXGOC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(COC2)C3=C1C=C(C=C3)I

Origin of Product

United States

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